1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

描述

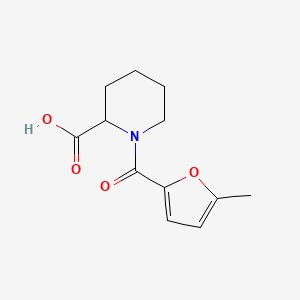

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a piperidine ring attached to a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid can be achieved through several steps:

-

Preparation of 5-Methyl-furan-2-carbonyl chloride: : This intermediate can be synthesized by reacting 5-Methyl-furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows: [ \text{5-Methyl-furan-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{5-Methyl-furan-2-carbonyl chloride} + \text{SO}_2 + \text{HCl} ]

-

Formation of this compound: : The 5-Methyl-furan-2-carbonyl chloride is then reacted with piperidine-2-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired product. The reaction proceeds as follows: [ \text{5-Methyl-furan-2-carbonyl chloride} + \text{Piperidine-2-carboxylic acid} + \text{TEA} \rightarrow \text{this compound} + \text{TEA-HCl} ]

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted furan derivatives depending on the electrophile used.

科学研究应用

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of piperidine compounds can be effective against various bacterial strains, including Mycobacterium tuberculosis. For instance, a related study demonstrated the synthesis of cyclic secondary amines that displayed potent antituberculosis activity, highlighting the importance of structural modifications in enhancing efficacy against resistant strains .

Structure-Activity Relationship (SAR) Studies

The exploration of SAR for piperidine derivatives has revealed that modifications at specific positions can lead to enhanced biological activities. A notable example includes the development of substituted benzyl piperazine analogs that showed superior antituberculosis activity compared to their phenyl counterparts. The most active compound from this series achieved a minimum inhibitory concentration (MIC) of 0.0125 μg/mL against M. tuberculosis .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. Its structure allows for the introduction of different functional groups through reactions such as acylation or alkylation, making it a versatile building block in organic synthesis.

Case Study: Synthesis Protocols

A comprehensive review of synthetic methodologies involving furan derivatives highlighted several efficient protocols for synthesizing complex organic molecules using compounds similar to this compound. For example, methods employing microwave-assisted synthesis and ultrasound have been explored to enhance yield and reduce reaction times .

Table 1: Antituberculosis Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Activity Description |

|---|---|---|

| 5a | 0.025 | Most active compound |

| 5b | 0.8 | Moderate activity |

| 5c | 0.8 | Moderate activity |

| 5d | 0.4 | Moderate activity |

| 5e | 0.2 | High activity |

This table summarizes the antimicrobial potency of various piperidine derivatives against M. tuberculosis, emphasizing the relevance of structural modifications in enhancing therapeutic efficacy.

作用机制

The mechanism of action of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic application being investigated.

相似化合物的比较

Similar Compounds

- 5-Methyl-furan-2-carboxylic acid

- Piperidine-2-carboxylic acid

- Furan-2,5-dicarboxylic acid

Uniqueness

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid is unique due to the combination of the furan and piperidine rings, which imparts distinct chemical and physical properties

生物活性

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid, also known as 1-(5-methyl-2-furoyl)-2-piperidinecarboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound features a piperidine ring substituted with a furan-2-carbonyl group and a carboxylic acid moiety. Its chemical structure can be represented as follows:

- IUPAC Name : 1-(5-Methyl-2-furoyl)-2-piperidinecarboxylic acid

- Molecular Formula : C12H15NO4

- Molecular Weight : 239.25 g/mol

- InChI Key : RNCDNDUTGFYJQM-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds containing five-membered heterocycles, such as furan derivatives, often exhibit significant antimicrobial activity. The structural characteristics of this compound may enhance its interaction with bacterial targets, potentially leading to effective antibacterial properties.

A study highlighted the importance of five-membered heterocycles in drug design, emphasizing their role as pharmacophores in antibacterial agents. These compounds can influence the spectrum of activity and potency against various pathogens .

| Compound | Activity Spectrum | Potency | Pharmacokinetics |

|---|---|---|---|

| This compound | Antibacterial | Moderate | Favorable |

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. For instance, derivatives of piperidine have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and H146 (small-cell lung cancer). In vitro studies have demonstrated that modifications in the structure can significantly impact the cytotoxicity and selectivity towards cancer cells.

A comparative analysis indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 21 nM to over 100 nM against various cancer cell lines .

| Compound Type | IC50 (nM) | Cell Line |

|---|---|---|

| Piperidine Derivative | 21-100 | MCF-7 |

| Piperidine Derivative | 22-105 | H146 |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Protein Targets : Compounds structurally related to this acid have been shown to inhibit key proteins involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Similar derivatives have been documented to induce programmed cell death in malignant cells through various pathways, including the Bcl-2 family inhibition .

- Antimicrobial Mechanisms : The presence of the furan moiety may facilitate membrane disruption in bacteria, enhancing the compound's antibacterial efficacy.

Case Studies

Several studies have investigated the biological effects of piperidine derivatives:

- Study on Anticancer Effects : A recent investigation evaluated a series of piperidine derivatives for their anticancer properties using MTT assays on MCF-7 cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

- Antibacterial Activity Assessment : Another study focused on the antibacterial properties of related compounds, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the structure of this compound .

属性

IUPAC Name |

1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCDNDUTGFYJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)N2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341468 | |

| Record name | 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

427882-96-0 | |

| Record name | 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。